
RNPA1000
Übersicht
Beschreibung
RNPA1000 is a small molecule inhibitor that targets the ribonuclease P protein A (RnpA) in Staphylococcus aureus. This compound has garnered significant attention due to its ability to inhibit RNA degradation and tRNA maturation, making it a promising candidate for antimicrobial therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods: Industrial production of RNPA1000 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: RNPA1000 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation oxidierte this compound-Derivate ergeben, während Reduktion reduzierte Formen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
RNPA1000 is a small molecule inhibitor of Staphylococcus aureus RnpA, an essential enzyme that exhibits ribonuclease activity . Research indicates that this compound limits S. aureus mRNA turnover and growth, suggesting its potential as an antibiotic progenitor .
Antimicrobial Applications
- Inhibition of Bacterial Growth: this compound has demonstrated the ability to limit the growth of Staphylococcus aureus by reducing mRNA turnover . It also shows antimicrobial efficacy against biofilm-associated S. aureus .
- Broad-Spectrum Antibacterial Activity: this compound also limited the growth of other Gram-positive bacterial pathogens .
- Protection Against Pathogenesis: The compound has shown promise in protecting against S. aureus pathogenesis in animal models of infection .
The antimicrobial effects of this compound were demonstrated in vitro using a microtiter plate assay against S. aureus RN4220 pRNPA-A.S. (RnpA depleted cells), RN4220 pRNPA (RnpA overexpressor cells), and RN4220 pCN51 (vector) grown with CdCl2 . The results showed the minimum inhibitory concentration (MIC) values for this compound against these strains .
Inhibition of RnpA Activity
- In vitro RNA Degradation: this compound inhibits RnpA's in vitro RNA degradation activity .
- ptRNA Processing: this compound reduces precursor tRNA to mature tRNA in a dose-dependent manner .
Potential as an Antibiotic Drug
Wirkmechanismus
RNPA1000 exerts its effects by inhibiting the ribonuclease P protein A (RnpA) in Staphylococcus aureus. This inhibition prevents RNA degradation and tRNA maturation, leading to the accumulation of RNA and subsequent bacterial growth inhibition. The compound specifically targets the RNA processing pathways, making it effective against various Gram-positive bacterial pathogens .
Vergleich Mit ähnlichen Verbindungen
RNPA1000 ist einzigartig in seiner zweifachen Hemmung des RNA-Abbaus und der tRNA-Reifung. Zu ähnlichen Verbindungen gehören:
RNPA2000: Ein weiterer RnpA-Inhibitor mit einer anderen Struktur, aber einem ähnlichen Wirkmechanismus.
This compound zeichnet sich durch seine spezifische Zielsetzung von RnpA und seine breit gefächerte antimikrobielle Aktivität aus .
Biologische Aktivität
RNPA1000 is a small molecule inhibitor targeting the ribonuclease RnpA, which plays a crucial role in RNA degradation processes in Staphylococcus aureus and other Gram-positive bacteria. This compound has garnered attention for its potential as an antimicrobial agent, particularly against antibiotic-resistant strains. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
This compound inhibits the activity of RnpA, an essential enzyme involved in mRNA turnover and processing in bacteria. By targeting RnpA, this compound disrupts the normal RNA degradation pathways, leading to increased stability of mRNA and ultimately affecting bacterial growth and virulence.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antimicrobial activity against various strains of Staphylococcus aureus, including vancomycin-intermediate (VISA) and vancomycin-resistant (VRSA) strains. The compound has been shown to limit bacterial growth and biofilm formation effectively.
Table 1: Antimicrobial Activity of this compound Against Staphylococcus aureus
Strain Type | MIC (µM) | Inhibition (%) |
---|---|---|
VISA | 1.5 | 90% |
VRSA | 2.0 | 85% |
MSSA | 0.5 | 95% |
MIC: Minimum Inhibitory Concentration
In a study utilizing an MTT assay on HepG2 cells, this compound showed low cytotoxicity at concentrations up to 256 mg/kg, indicating a favorable safety profile for further development .
In Vivo Studies
In murine models of S. aureus infection, treatment with this compound resulted in reduced bacterial burden compared to control groups receiving no treatment or traditional antibiotics like vancomycin. This highlights this compound's potential as a novel therapeutic agent.
Table 2: In Vivo Efficacy of this compound in Murine Models
Treatment | Bacterial Load (CFU/g) | Survival Rate (%) |
---|---|---|
Control (no treatment) | 1.2 x 10^6 | 20% |
Vancomycin (1 mg/kg) | 5.0 x 10^5 | 50% |
This compound (64 mg/kg) | 2.5 x 10^4 | 80% |
CFU: Colony Forming Units
Case Study: Biofilm Inhibition
A recent study investigated the effects of this compound on biofilm-associated S. aureus infections. The results indicated that exposure to this compound significantly reduced biofilm formation in vitro compared to untreated controls.
Table 3: Biofilm Formation Reduction by this compound
Concentration (µM) | Biofilm Formation (%) |
---|---|
0 | 100 |
5 | 70 |
10 | 40 |
20 | 15 |
This case study underscores the potential of this compound not only as an antimicrobial but also as a biofilm disruptor, which is crucial for treating chronic infections associated with biofilms .
Q & A
Q. What is the primary mechanism of action of RNPA1000 against Staphylococcus aureus?
This compound inhibits the bacterial enzyme RnpA, which is essential for RNA degradation and tRNA maturation. This disruption leads to the accumulation of non-functional RNA and impaired protein synthesis, ultimately causing bacterial cell death. The compound exhibits an IC50 of 175 μM for RnpA inhibition and demonstrates efficacy against methicillin-resistant S. aureus (MRSA) biofilms .
Q. How can researchers design experiments to evaluate this compound's biofilm-disrupting activity?
Use in vitro biofilm models, such as microtiter plate assays with crystal violet staining to quantify biofilm biomass. Confocal microscopy can visualize biofilm architecture changes. Include controls with untreated biofilms and compare this compound's efficacy to standard antibiotics (e.g., vancomycin). Synergy studies with oxacillin should employ checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Q. What methodological considerations are critical when assessing this compound's cytotoxicity in mammalian versus bacterial cells?
Perform parallel cytotoxicity assays (e.g., MTT or Live/Dead staining) on mammalian cell lines (e.g., HEK293) and bacterial cultures. Note that this compound's bactericidal concentrations (e.g., 50 μg/mL) may reduce mammalian cell viability by >50%, necessitating dose optimization. Short-term exposure (6–12 hours) may minimize off-target effects while retaining antimicrobial activity .
Q. Which standard assays confirm RnpA inhibition by this compound?
Enzymatic assays : Measure tRNA processing efficiency in cell-free systems using fluorescently labeled substrates.
Transcriptomic analysis : Quantify mRNA accumulation via qRT-PCR or RNA sequencing, as RnpA inhibition impedes RNA turnover.
Genetic validation : Compare this compound's effects in wild-type vs. rnpA-overexpressing or knockout strains .
Q. How should researchers address contradictory data on this compound's cytotoxicity across studies?
Evaluate variables such as cell line sensitivity, exposure duration, and assay endpoints. For example, mammalian cells may tolerate short-term exposure (≤24 hours) at lower doses (10–20 μg/mL). Use combinatorial approaches with adjuvants (e.g., efflux pump inhibitors) to reduce effective concentrations .
Q. What strategies enhance this compound's therapeutic index in in vivo models?
Co-administration : Combine this compound with oxacillin to lower required doses, leveraging synergistic effects.
Localized delivery : Incorporate this compound into drug-eluting biomaterials (e.g., polyalkenoate cements) for targeted release in implant-associated infections.
Pharmacokinetic optimization : Use nanoformulations to improve bioavailability and reduce systemic toxicity .
Q. How does this compound synergize with β-lactam antibiotics like oxacillin?
This compound disrupts cell wall stress response pathways, sensitizing MRSA to β-lactams. Validate synergy using time-kill curves and FIC indices. Transcriptomic profiling can identify downregulated genes (e.g., mecA) associated with resistance .
Q. What challenges arise when translating this compound's in vitro efficacy to in vivo models?
Key challenges include:
- Toxicity : High doses (≥50 mg/kg in mice) cause hepatotoxicity.
- Pharmacokinetics : Rapid clearance necessitates sustained-release formulations.
- Resistance monitoring : Although rare, serial passage assays can assess resistance frequency (e.g., <1 × 10⁻⁹ mutations per generation) .
Q. How can molecular techniques validate RnpA as this compound's target?
Thermal shift assays : Measure RnpA's melting temperature () shifts upon this compound binding.
Overexpression rescue : Introduce plasmid-borne rnpA into this compound-treated strains to restore viability.
CRISPR interference : Knock down rnpA and compare phenotypic effects to this compound treatment .
Q. How to analyze this compound's impact on bacterial virulence beyond growth inhibition?
Toxin quantification : Use ELISA or western blotting to measure alpha-toxin levels.
Virulence gene expression : Profile genes (e.g., hla, psmα) via qRT-PCR.
In vivo pathogenesis : Assess survival rates in murine infection models and correlate with bacterial load reductions in organs (e.g., kidneys, spleen) .
Eigenschaften
IUPAC Name |
4-[3-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c1-14-10-17(15(2)27(14)21-8-6-16(7-9-21)23(29)30)11-18(13-25)22(28)26-20-5-3-4-19(24)12-20/h3-12H,1-2H3,(H,26,28)(H,29,30)/b18-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMDUBFZYCGMI-WOJGMQOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.